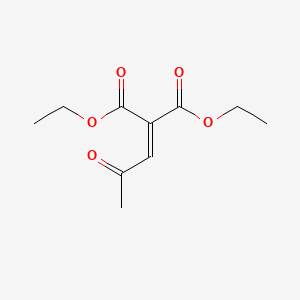
Propanedioic acid, (2-oxopropylidene)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, (2-oxopropylidene)-, diethyl ester is a chemical compound with the molecular formula C10H14O5. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a propanedioic acid core with a 2-oxopropylidene group and two ethyl ester groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (2-oxopropylidene)-, diethyl ester typically involves the reaction of diethyl malonate with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction conditions can vary, but common methods include:
Acid-catalyzed condensation: Using a strong acid like sulfuric acid to catalyze the reaction.
Base-catalyzed condensation: Employing bases such as sodium ethoxide or potassium tert-butoxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often utilizes optimized reaction conditions to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, (2-oxopropylidene)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Propanedioic acid, (2-oxopropylidene)-, diethyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of propanedioic acid, (2-oxopropylidene)-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various biologically active molecules, influencing cellular processes through its metabolites. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Malonic acid diethyl ester: Similar structure but lacks the 2-oxopropylidene group.
Acetoacetic acid ethyl ester: Contains a similar ester group but has a different core structure.
Uniqueness
Propanedioic acid, (2-oxopropylidene)-, diethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
52786-28-4 |
|---|---|
Fórmula molecular |
C10H14O5 |
Peso molecular |
214.21 g/mol |
Nombre IUPAC |
diethyl 2-(2-oxopropylidene)propanedioate |
InChI |
InChI=1S/C10H14O5/c1-4-14-9(12)8(6-7(3)11)10(13)15-5-2/h6H,4-5H2,1-3H3 |
Clave InChI |
RKMGOHJBMHPXJR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC(=O)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14631387.png)
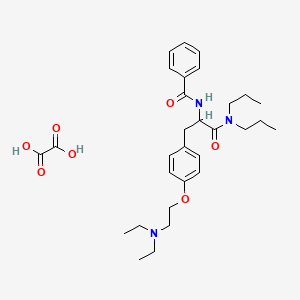

![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14631409.png)
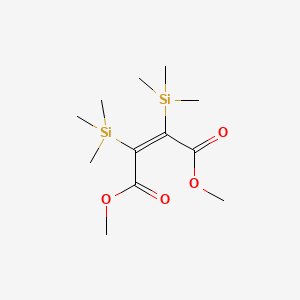
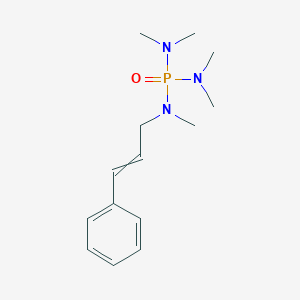
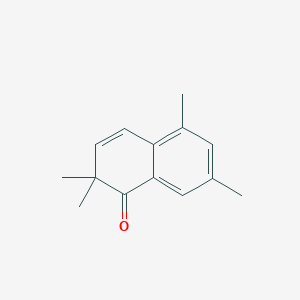
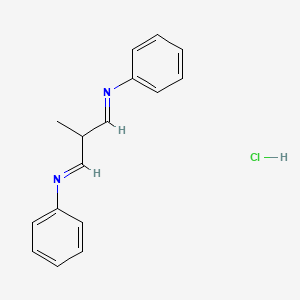
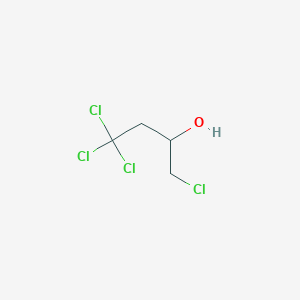
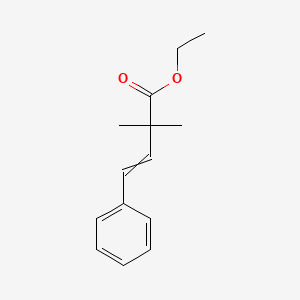

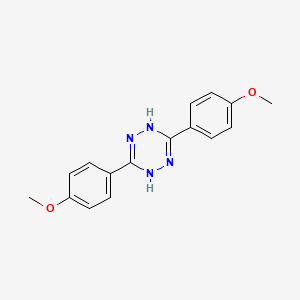
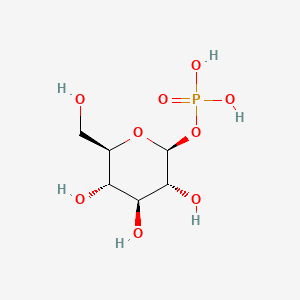
![Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane](/img/structure/B14631467.png)
